2-Cyclohexene-1,4-dione 2-Cyclohexene-1,4-dione
Brand Name: Vulcanchem
CAS No.: 4505-38-8
VCID: VC7975585
InChI: InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-2H,3-4H2
SMILES: C1CC(=O)C=CC1=O
Molecular Formula: C6H6O2
Molecular Weight: 110.11 g/mol

2-Cyclohexene-1,4-dione

CAS No.: 4505-38-8

Cat. No.: VC7975585

Molecular Formula: C6H6O2

Molecular Weight: 110.11 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexene-1,4-dione - 4505-38-8

Specification

CAS No. 4505-38-8
Molecular Formula C6H6O2
Molecular Weight 110.11 g/mol
IUPAC Name cyclohex-2-ene-1,4-dione
Standard InChI InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-2H,3-4H2
Standard InChI Key GPMMYQITJVUZAT-UHFFFAOYSA-N
SMILES C1CC(=O)C=CC1=O
Canonical SMILES C1CC(=O)C=CC1=O

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

2-Cyclohexene-1,4-dione features a six-membered cyclohexene ring with ketone groups at positions 1 and 4. The conjugated enedione system (C=O\text{C=O}) at positions 1 and 4 creates electron-deficient regions, making the compound highly reactive toward nucleophiles and dienophiles . The planar structure facilitates π-orbital overlap, contributing to its stability and spectroscopic characteristics.

Physicochemical Data

Key physical properties are summarized below:

PropertyValueSource
Molecular Weight110.11 g/mol
Boiling Point224.1 ± 20.0 °C (Predicted)
Density1.187 ± 0.06 g/cm³ (Predicted)
CAS Registry Number4505-38-8

The compound’s predicted boiling point and density align with trends observed in similar cyclic diketones, such as 1,4-benzoquinone derivatives .

Synthesis and Production

Catalytic Hydrogenation of p-Benzoquinone Derivatives

A patented method (US4161614A) describes the synthesis of 2-cyclohexene-1,4-dione via hydrogenation of p-benzoquinone tetramethyl diketal (CAS: 4505-38-8) . The process involves:

  • Reduction Conditions: Hydrogen gas (0.2–200 bar) in the presence of palladium or platinum catalysts at 15–40°C.

  • Solvent System: Methanol or tetrahydrofuran, achieving 20–50% w/v reactant concentration.

  • Yield: Up to 92.5% after recrystallization from methanol .

This method is favored for its scalability and reproducibility, with the diketal intermediate serving as a protective group to prevent over-reduction.

Acid Hydrolysis of Cyclohexanedione Tetramethyl Diketal

The tetramethyl diketal derivative undergoes acid-catalyzed hydrolysis to yield 2-cyclohexene-1,4-dione:
C10H16O4+H2OC6H6O2+4CH3OH\text{C}_{10}\text{H}_{16}\text{O}_4 + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_6\text{O}_2 + 4\text{CH}_3\text{OH}
Using 1 N H2SO4\text{H}_2\text{SO}_4 at 40°C, this step achieves a 74% yield .

Applications in Organic Synthesis

Diels-Alder Reactions

The enedione system acts as a dienophile in [4+2] cycloadditions, forming bicyclic structures essential in terpene and steroid syntheses. For example, reactions with 1,3-butadiene derivatives yield decalin systems, which are precursors to biologically active molecules .

Pharmaceutical Intermediates

2-Cyclohexene-1,4-dione is a key intermediate in synthesizing hydroquinone dimethyl ether, a building block for antioxidants and polymerization inhibitors . The compound’s derivatives, such as 2-hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione, have been isolated from Crocus sativus (saffron) and studied for potential bioactive properties .

Recent Advances and Future Directions

Computational Studies

Density Functional Theory (DFT) calculations predict that substituents at the 2-position (e.g., hydroxyl groups) enhance the compound’s antioxidant capacity by stabilizing radical intermediates . These insights guide the design of novel derivatives for medicinal chemistry.

Green Synthesis Initiatives

Recent efforts focus on replacing noble metal catalysts (e.g., Pd/C) with iron-based alternatives in hydrogenation steps, reducing costs and environmental impact .

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